molecular formula C17H21N3O3S B2466903 3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine CAS No. 1797266-87-5

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine

Cat. No.: B2466903
CAS No.: 1797266-87-5
M. Wt: 347.43
InChI Key: NPDGYIATZONWAG-UHFFFAOYSA-N
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Description

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a benzylsulfonyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the pyridazine ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to study the interactions of sulfonylated piperidine derivatives with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
  • 3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-5-methylpyridazine

Uniqueness

3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

3-(1-benzylsulfonylpiperidin-4-yl)oxy-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-14-7-8-17(19-18-14)23-16-9-11-20(12-10-16)24(21,22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDGYIATZONWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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